2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2264017-64-1

Cat. No.: VC5481812

Molecular Formula: C12H14BBrF2O2

Molecular Weight: 318.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2264017-64-1 |

|---|---|

| Molecular Formula | C12H14BBrF2O2 |

| Molecular Weight | 318.95 |

| IUPAC Name | 2-(4-bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3 |

| Standard InChI Key | ZILXGVKHSJXRGK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Br)F |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

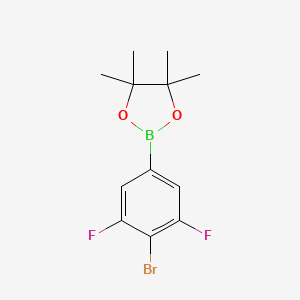

2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a crystalline solid with the CAS registry number 2264017-64-1. Its molecular structure comprises a boronic ester group tethered to a bromo- and difluoro-substituted phenyl ring, stabilized by a pinacol (tetramethyl-1,3,2-dioxaborolane) moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄BBrF₂O₂ | |

| Molecular Weight | 318.95 g/mol | |

| IUPAC Name | 2-(4-bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Br)F | |

| InChIKey | ZILXGVKHSJXRGK-UHFFFAOYSA-N |

The pinacol group enhances stability by shielding the boron atom, making the compound less prone to protodeboronation compared to boronic acids .

Spectroscopic Characterization

Synthesis and Manufacturing

General Synthesis of Boronic Acid Pinacol Esters

Boronic acid pinacol esters are synthesized via esterification of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol) under acidic or dehydrating conditions. A representative procedure involves:

-

Reacting 4-bromo-3,5-difluorophenylboronic acid with pinacol in toluene.

-

Adding a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Refluxing under azeotropic removal of water.

Synthesis of 2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

While detailed protocols for this specific compound are proprietary, analogous syntheses employ palladium-catalyzed borylation. For example, bis(pinacolato)diboron (B₂Pin₂) reacts with aryl halides in the presence of Pd(dppf)Cl₂ and potassium acetate to yield pinacol boronic esters . The reaction likely proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetalation with B₂Pin₂ and reductive elimination .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures. For instance, it couples with aryl halides (e.g., chlorobenzenes) under palladium catalysis to form carbon-carbon bonds . A generic reaction scheme is:

where Ar = 4-bromo-3,5-difluorophenyl and X = Cl, Br, I .

Pharmaceutical and Agrochemical Applications

Pinacol boronic esters are widely used in drug discovery. For example, Abbott Laboratories employed similar compounds to synthesize kinase inhibitors (e.g., ABT-869) and DGAT-1 inhibitors . The fluorine and bromine substituents in this compound enhance metabolic stability and modulate electronic effects, making it valuable for optimizing drug candidates.

Research Findings and Mechanistic Insights

Stability and Reactivity in Cross-Coupling

Studies on pinacol boronic esters reveal that their steric bulk impedes transmetalation. In one experiment, pinacol ester 16 failed to form a pretransmetalation Pd-O-B intermediate due to steric hindrance from methyl groups, whereas less hindered glycol esters formed stable intermediates . This suggests that 2-(4-bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may require optimized reaction conditions (e.g., elevated temperatures or polar solvents) to achieve efficient coupling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume